![molecular formula C8H16N2 B1602541 Decahydroquinoxaline CAS No. 90410-24-5](/img/structure/B1602541.png)
Decahydroquinoxaline
Overview
Description
Decahydroquinoxaline is a chemical compound with the molecular formula C8H16N2 . It is an off-white solid and has a molecular weight of 140.23 .
Synthesis Analysis
Decahydroquinoxaline has been prepared by several methods. For example, the method of Shultz gave a mixture of cis- and trans-decahydroquinoxaline . The method of Broadbent and Whittle resulted in nearly quantitative yields and had the cis configuration .
Molecular Structure Analysis
The molecular structure of Decahydroquinoxaline is characterized by a benzene ring and a pyrazine ring . The oxidation of both nitrogens of the pyrazine ring to obtain Quinoxaline 1,4-di-N-Oxides (QdNOs) offers it a variety of biological properties .
Chemical Reactions Analysis
Decahydroquinoxaline is involved in several chemical reactions. For example, it has been found that the preparation of decahydroquinoxaline by the method of Shultz gave a mixture of cis- and trans-decahydroquinoxaline .
Physical And Chemical Properties Analysis
Decahydroquinoxaline is an off-white solid . It has a molecular weight of 140.23 . More detailed physical and chemical properties could not be found in the available resources.
Scientific Research Applications
Kappa-Opioid Receptor Agonists Development : Decahydroquinoxalines have been synthesized as potent and selective κ-opioid receptor agonists. These compounds showed significant affinity for the κ-opioid receptor, and one of the compounds demonstrated anti-inflammatory activity in mouse models of dermatitis. This suggests potential applications in developing treatments for inflammatory conditions (Soeberdt et al., 2017).
Synthesis of Optically Active Compounds : Another study focused on synthesizing an optically active decahydro-6-isoquinolone scaffold with a quaternary stereocenter. The synthesis process involved a copper-catalyzed, L-valine amide mediated Michael reaction, followed by a Robinson annulation, hydrogenation, and subsequent steps, leading to enantiomerically pure aldehydes. This work is crucial for the development of new chemical entities in medicinal chemistry (Christoffers et al., 2004).
Conformationally Restricted κ-Opioid Receptor Agonists : A study prepared diastereoisomeric decahydroquinoxalines as conformationally restricted analogs of κ agonists. These compounds showed high binding affinity and selectivity over other opioid receptors. This research provides insights into the structural requirements for κ-opioid receptor affinity and could guide the development of new therapeutic agents (Molenveld et al., 2015).
Pharmacological Properties : The pharmacological properties of decahydroquinoxalines were fine-tuned in a study by structural modifications in various parts of the pharmacophore. This research underlines the importance of structural modifications in drug design, specifically for targeting the κ-opioid receptor (Soeberdt et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Decahydroquinoxaline is a heterocyclic compound that contains a nitrogen atom in its structure It’s known that the hydroxyl group on the ring can act as an electron-donating group, which can be important for receptor binding and neurotransmission .
Mode of Action
It’s known that the compound’s interaction with its targets could lead to changes at the molecular level, potentially influencing various biological processes .
Biochemical Pathways
It’s known that heterocyclic compounds like decahydroquinoxaline can interact with various biochemical pathways, potentially influencing cellular functions .
Result of Action
It’s known that decahydroquinoxaline has anti-inflammatory properties , suggesting that it could influence cellular processes related to inflammation.
properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-4-8-7(3-1)9-5-6-10-8/h7-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEXMBGPIZUUBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591551 | |
Record name | Decahydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Decahydroquinoxaline | |
CAS RN |
90410-24-5 | |
Record name | Decahydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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